molecular formula C29H30N4O7 B2568140 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1223909-65-6

2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2568140
CAS RN: 1223909-65-6
M. Wt: 546.58
InChI Key: CXSRWSFPUPRINP-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O7 and its molecular weight is 546.58. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

One aspect of scientific research involving such compounds includes exploring synthetic methodologies. For example, Obushak et al. (2011) described the synthesis of a complex molecule through intramolecular thermal cycloaddition, showcasing a method for constructing a fused pentacyclic system with potential applications in material science or as pharmacophores in drug discovery (Obushak et al., 2011).

Biological Activities

Research often investigates the biological activities of such compounds. For instance, the study of bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by Украинец et al. (2016) highlights the exploration of analgesic properties, providing a foundation for the development of new therapeutic agents (Украинец et al., 2016).

Antitumor Activities

Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their antitumor activity, showcasing the potential of similar compounds in cancer research (Al-Suwaidan et al., 2016).

Photocyclization Studies

The work by Chen and Steinmetz (2006) on the photocyclization of 2-pyrrolidino-substituted 1,4-benzoquinones underlines the significance of such compounds in understanding light-induced chemical transformations, relevant in photochemistry and the design of light-responsive materials (Chen & Steinmetz, 2006).

Cyclization Reactions

Nagarajan et al. (1994) investigated the condensation reactions leading to novel heterocyclic systems, demonstrating the synthetic utility of such compounds in creating complex molecular architectures with potential applications in various fields of chemistry and pharmacology (Nagarajan et al., 1994).

properties

CAS RN

1223909-65-6

Product Name

2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Molecular Formula

C29H30N4O7

Molecular Weight

546.58

IUPAC Name

2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)30-16-21-6-5-13-40-21)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,34)

InChI Key

CXSRWSFPUPRINP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC

solubility

not available

Origin of Product

United States

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